molecular formula C18H21NO4 B5592463 N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5592463
M. Wt: 315.4 g/mol
InChI Key: HYGVZWADXMLLQO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with methoxy groups and a phenoxy group substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 2,5-dimethoxyaniline with 3,4-dimethylphenol in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl and phenoxy rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with biological molecules, affecting their function. The phenyl and phenoxy rings can interact with hydrophobic regions of proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(3,4-dimethoxyphenoxy)acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the specific substitution pattern on the phenyl and phenoxy rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity, potentially improving its ability to interact with biological membranes.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-5-6-15(9-13(12)2)23-11-18(20)19-16-10-14(21-3)7-8-17(16)22-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGVZWADXMLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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